

# Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-Iodo-5-methylaniline

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## Compound of Interest

Compound Name: 3-Iodo-5-methylaniline

CAS No.: 74586-54-2

Cat. No.: B3056831

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## Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) profile for **3-Iodo-5-methylaniline** (

, MW: 233.05 Da). As a critical intermediate in the synthesis of kinase inhibitors and Suzuki-Miyaura coupling partners, accurate identification of this moiety is essential for drug development workflows.

This document compares the two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI)—and delineates the specific fragmentation mechanisms required for structural validation.

## Key Technical Specifications

Property	Value
Molecular Formula	
Monoisotopic Mass	232.970 Da
Nominal Mass	233 Da
Key Structural Features	Meta-substituted aniline; labile C-I bond; amino group (-NH <sub>2</sub> )

## Comparative Analysis: Ionization Modalities

For researchers isolating this intermediate, choosing the correct ionization technique is critical. [1] The following table compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific halo-aniline.

**Table 1: Performance Comparison (EI vs. ESI)**

Feature	Electron Ionization (EI)	Electrospray Ionization (ESI)
Primary Application	Structural elucidation & library matching (GC-MS).	Molecular weight confirmation & purity profiling (LC-MS).
Ionization Energy	70 eV (Hard).	3-5 kV (Soft).
Molecular Ion ( )	Visible but often weak due to labile Iodine.	Dominant as protonated adduct.
Fragmentation	Rich. Extensive fragmentation provides a "fingerprint."	Minimal. Requires MS/MS (CID) to generate fragments.
Key Diagnostic Peak	m/z 106 (Loss of Iodine).	m/z 234 ( ).
Limit of Detection	Picogram range (instrument dependent).	Femtogram range (highly sensitive for amines).

Expert Insight: For initial structural confirmation of **3-Iodo-5-methylaniline**, EI is superior because the loss of the iodine atom (

) is a definitive structural marker. However, for pharmacokinetic (PK) studies or impurity profiling in biological matrices, ESI-MS/MS is required due to its compatibility with liquid chromatography.

## Fragmentation Mechanism & Pathway Analysis[3][4]

Understanding the fragmentation logic is essential for differentiating this molecule from its isomers (e.g., 2-iodo-4-methylaniline).

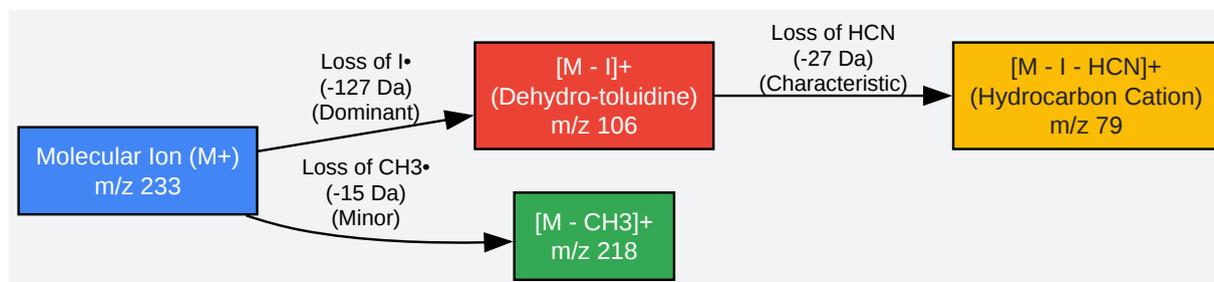
## Primary Fragmentation Events (EI / CID)

- Molecular Ion ( $m/z$  233)
  - In EI, the radical cation is formed.<sup>[2]</sup> The nitrogen lone pair facilitates initial ionization.
  - Note: The intensity is modulated by the weak C-I bond.
- Homolytic C-I Cleavage (The "Iodine Drop"):  $m/z$  106
  - Mechanism: Aryl iodides are notorious for weak Carbon-Iodine bonds (approx. 65 kcal/mol). The most abundant fragment arises from the loss of the Iodine radical ( $m/z$  127 Da).
  - Result: Formation of the 3-methyl-aniline radical cation (or distonic ion).
  - Diagnostic Value: High. If this transition ( $m/z$  233 →  $m/z$  106) is absent, the iodine is likely not present or the molecule is not an aryl iodide.
- Loss of HCN (Aniline Characteristic):  $m/z$  79
  - Mechanism: The resulting aniline-like fragment ( $m/z$  106) undergoes ring contraction and expulsion of neutral hydrogen cyanide (HCN, 27 Da), a classic signature of aromatic amines.
  - Result: Formation of a five-membered hydrocarbon cation ( $m/z$  79) or isomer).
- Loss of Methyl Radical:  $m/z$  218
  - Mechanism: Direct loss of the methyl group ( $m/z$  15 Da) from the parent.

- Abundance: Generally low compared to Iodine loss because the C-C bond is significantly stronger than the C-I bond.

## Visualizing the Pathway

The following diagram illustrates the causal fragmentation pathway, generated via Graphviz.



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Figure 1: Mechanistic fragmentation pathway of **3-Iodo-5-methylaniline** under Electron Ionization (EI) or Collision-Induced Dissociation (CID).

## Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating.

### GC-MS Protocol (Structural Validation)

Best for: Raw material identification and synthesis verification.

- Sample Preparation:
  - Dissolve 1 mg of **3-Iodo-5-methylaniline** in 1 mL of Dichloromethane (DCM) (HPLC Grade).
  - Why DCM? High solubility for halo-anilines and low boiling point for solvent venting.
- Instrument Parameters:
  - Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).

- Column: DB-5ms or equivalent (30m x 0.25mm ID).
- Oven Program: Hold 60°C (1 min)  
Ramp 20°C/min to 280°C.
- Ion Source: EI mode, 70 eV.[2]
- Validation Criteria:
  - Observe parent peak at m/z 233.
  - Confirm Base Peak (100% relative abundance) is m/z 106 (or close to it, depending on tuning).
  - Verify isotope pattern: Iodine is monoisotopic, so no M+2 peak from halogens (unlike Cl/Br).

## LC-MS/MS Protocol (Trace Analysis)

Best for: PK studies and biological matrices.

- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
  - Why Acid? Promotes protonation of the amine group ( ), essential for ESI+.
- MRM Transitions (Multiple Reaction Monitoring):
  - Quantifier: 234.0  
107.0 (Loss of I).
  - Qualifier: 234.0

219.0 (Loss of CH<sub>3</sub>, if observable) or 107.0

80.0 (Subsequent loss of HCN).

- Source Conditions:
  - Mode: ESI Positive (+).
  - Capillary Voltage: 3.5 kV.

## References

- National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: General Fragmentation of Anilines. NIST Chemistry WebBook, SRD 69.[3][4][5] Available at: [\[Link\]](#)
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